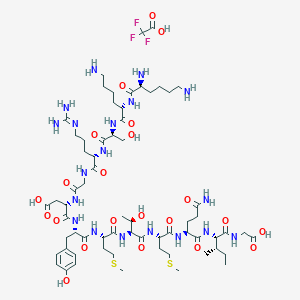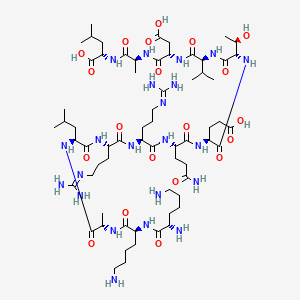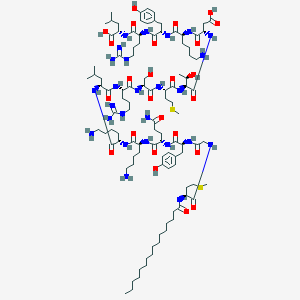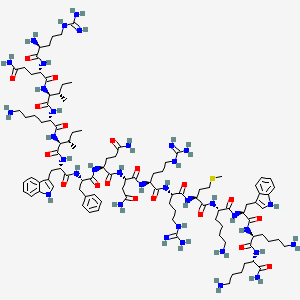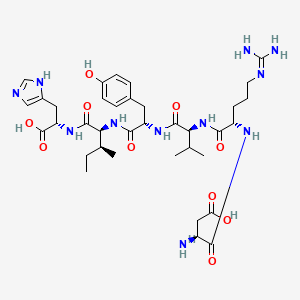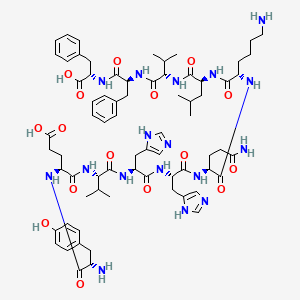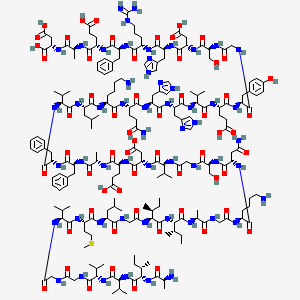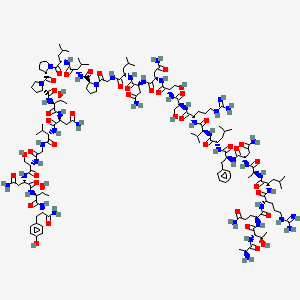
CTK0A9800
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CTK0A9800 is a synthetic compound derived from the naturally occurring molecule, 7-deazaadenine. It is an analog of the purine base adenine, which is found in DNA and RNA. This compound has been developed as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s. It has also been studied for its potential to modulate the activity of enzymes involved in DNA synthesis and repair.
科学的研究の応用
1. Scientific Software Frameworks and Grid Computing
Scientific research applications often involve complex software development, traditionally done in languages like C and Fortran by scientists. The emergence of scientific software frameworks, especially for grid-enabling applications, has improved programming productivity. Such frameworks help in developing new applications rapidly using existing component libraries, contrasting with the more time-consuming traditional methods (Appelbe, Moresi, Quenette, & Simter, 2007).
2. Core Technologies in Agricultural Research
In agricultural research, Core Technologies (CT) units provide vital data processing, interpretation, analysis, and consultation across various research programs. These units integrate genetic analysis, proteomicsbiopolymers mass spectrometry, electron microscopy, and magnetic resonance spectroscopy (NMR), facilitating data distribution to researchers and the public (Nuñez, Strahan, Soroka, Damert, & Needleman, 2011).
3. Data Acquisition in Controlled Thermonuclear Research
In Controlled Thermonuclear Research (CTR), data acquisition from various recorders is streamlined using a single software package. This approach has enhanced the efficiency of data collection, compression, and storage, allowing researchers to quickly plan further experiments (Wilkins & Klare, 1986).
4. Computational Thinking in K-12 Science Education
Integrating Computational Thinking (CT) with K-12 science education via agent-based computation fosters the development of computational thinking alongside scientific expertise. This approach is effective in teaching physics and biology, as demonstrated by a study in a middle school science classroom (Sengupta, Kinnebrew, Basu, Biswas, & Clark, 2013).
5. Clinical and Translational Research Framework
A framework for rigorous and reproducible Clinical and Translational Research (CTR) is essential for medical and scientific advancement. This framework emphasizes the importance of robust experimental design, transparent data collection and analysis, and multidisciplinary collaboration (Wichman, Smith, & Yu, 2020).
作用機序
- This reduction in myosin activity leads to decreased cardiac contractility, which is beneficial in hypertrophic cardiomyopathy (HCM) with left ventricular outflow tract obstruction (oHCM) .
- It does not alter calcium (Ca2+) transient, indicating a specific impact on contractility without affecting intracellular calcium handling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound CTK0A9800 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The pathway involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions.", "Starting Materials": ["4-bromo-2-fluoroaniline", "2,4-dichloro-5-nitrobenzene", "sodium hydride", "potassium carbonate", "N,N-dimethylformamide", "acetic anhydride", "triethylamine", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol"], "Reaction": ["Step 1: Protection of the amino group of 4-bromo-2-fluoroaniline with acetic anhydride and triethylamine to form N-acetyl-4-bromo-2-fluoroaniline", "Step 2: Deprotection of the nitro group of 2,4-dichloro-5-nitrobenzene with sodium borohydride and acetic acid to form 2,4-dichloro-5-aminobenzene", "Step 3: Coupling of N-acetyl-4-bromo-2-fluoroaniline and 2,4-dichloro-5-aminobenzene with palladium on carbon catalyst and hydrogen gas to form 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene", "Step 4: Oxidation of 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene with sodium hydroxide and methanol to form the final product, CTK0A9800"] } | |
CAS番号 |
100684-36-4 |
分子式 |
C36H48N6O7 |
分子量 |
676.80232 |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
CTK0A9800; L-Proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



